

A Technical Guide to the Natural Occurrence of Purpurite and Serrabrancaite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese(III) phosphate*

Cat. No.: *B077653*

[Get Quote](#)

This guide provides an in-depth overview of the manganese phosphate minerals purpurite and serrabrancaite, intended for researchers and scientists. It covers their geological occurrence, formation, associated mineralogy, and physicochemical properties, alongside standardized protocols for their identification and analysis.

Purpurite: An Overview

Purpurite is a manganese phosphate mineral renowned for its striking purple to reddish-purple coloration.^{[1][2]} Its name is derived from the Latin word "purpura," meaning purple.^[3] It is a secondary mineral, meaning it forms from the alteration of pre-existing primary minerals.^{[1][3][4]}

Natural Occurrence and Formation

Purpurite is found predominantly in complex granitic pegmatites, which are coarse-grained igneous rocks that form during the final stages of magma crystallization.^{[2][3][5][6]} It can also occur less commonly in hydrothermal veins and as a secondary mineral in sedimentary deposits from the weathering of primary manganese ores.^{[3][6]}

The formation of purpurite is primarily the result of the alteration of lithiophilite ($\text{LiMn}^{2+}\text{PO}_4$) or triphylite ($\text{LiFe}^{2+}\text{PO}_4$).^{[1][3][5]} This transformation involves two key geochemical processes:

- Oxidation: Divalent manganese ions (Mn^{2+}) within the primary mineral's crystal lattice are oxidized to trivalent manganese (Mn^{3+}).^{[1][5]}

- Leaching: Lithium ions (Li^+) are simultaneously leached away by external fluids.[1][5]

This process results in the chemical formula $\text{Mn}^{3+}\text{PO}_4$.[1] The vacancies left by the leached lithium are occupied by the newly formed Mn^{3+} , causing a structural rearrangement and the characteristic change in color from the typically drabber primary mineral to the vibrant purple of purpurite.[1]

Notable Localities and Associated Minerals

Significant deposits of purpurite have been identified in several locations worldwide. The main source of gem-quality purpurite is Namibia.[1] Other notable localities include the United States (specifically California, Maine, North Carolina, and South Dakota), Australia, Brazil, Portugal, and France.[1][3][6]

Purpurite is commonly found in association with the primary minerals from which it forms, such as lithiophilite and triphylite.[3][4] Other associated minerals found in these phosphate-rich environments include sicklerite, apatite, and various other phosphates.[3][4]

Quantitative Data for Purpurite

The key physicochemical and crystallographic properties of purpurite are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Chemical Formula	$Mn^{3+}(PO_4)$	[1][7][8][9]
Common Impurities	Iron (Fe)	[5][7][9]
Crystal System	Orthorhombic	[1][7][9]
Color	Violet, deep pink, reddish-purple	[1][5][8][9][10]
Luster	Vitreous to dull/earthy; satiny on fresh fractures	[1][8]
Streak	Purple	[1][9]
Mohs Hardness	4.0 - 4.5	[1][8][9]
Specific Gravity	3.20 - 3.69 g/cm ³	[1][2][5][8]
Cleavage	Good in one direction {100}, imperfect in another {010}	[1][8][9]
Fracture	Uneven, irregular	[1][8][9]
Refractive Index	$n\alpha = 1.85 - 1.852$, $n\beta = 1.862$, $n\gamma = 1.92 - 1.922$	[5][8][9]
Birefringence	0.070	[5][9]
Optical Character	Biaxial (+)	[5][9]

Serrabrancaite: An Overview

Serrabrancaite is a rare, hydrated manganese phosphate mineral.[11] It was first described in 2000 and named after its type locality, the Alto Serra Branca pegmatite in Paraíba, Brazil.[11][12][13][14][15]

Natural Occurrence and Formation

Serrabrancaite's occurrence is limited to its type locality, a granitic pegmatite that intruded into a biotite schist.[11][12][15] This pegmatite is mined for tantalite and contains a variety of other minerals.[11][12]

Serrabrancaite is a secondary mineral that forms as an alteration product of triplite, a primary manganese-rich phosphate.[11][13][15] It is found in close association with vernadite and phosphosiderite.[11][13][15] The formation environment is characterized by manganese-rich, iron-poor phosphates.[11]

Associated Minerals

The Alto Serra Branca pegmatite hosts a diverse mineral assemblage. The main constituents are quartz, muscovite, microcline, and albite.[12] Serrabrancaite is found with other secondary phosphates that have altered from triphylite and triplite, including purpurite, rockbridgeite, favorite, and hureaulite.[11][12] It has also been observed in association with carlhintzeite, colquiriite, pachnolite, ralstonite, and fluellite.[11][12]

Quantitative Data for Serrabrancaite

The key physicochemical and crystallographic properties of serrabrancaite are summarized in the table below.

Property	Value	Citations
Chemical Formula	$\text{MnPO}_4 \cdot \text{H}_2\text{O}$	[11] [12] [13] [16]
Crystal System	Monoclinic	[11] [12] [13] [14]
Space Group	C2/c	[11] [12] [15]
Color	Dark brown to dark greenish-black	[11] [12] [13] [14] [15]
Luster	Adamantine	[11] [12] [13] [14] [15]
Streak	Olive-green	[11] [12] [13]
Mohs Hardness	3.5	[11] [12] [13] [14]
Specific Gravity	3.16 (calculated), 3.17 (measured)	[11] [12] [13] [14] [16]
Cleavage	Not observed	[11] [13] [14]
Fracture	Uneven	[11] [13] [14]
Tenacity	Brittle	[11] [13]
Refractive Index	$n\alpha = 1.75$, $n\beta = 1.79$, $n\gamma = >1.79$	[11] [13]
Optical Class	Biaxial	[13]
Unit Cell	$a=6.914\text{\AA}$, $b=7.468\text{\AA}$, $c=7.364\text{\AA}$, $\beta=112.29^\circ$	[11] [12] [15] [16] [17]
Composition (wt%)	Mn_2O_3 : 46.85%, P_2O_5 : 42.72%, H_2O : 9.80%	[11] [13] [16] [17]

Experimental Protocols for Mineral Identification

Accurate identification of purpurite and serrabrancaite requires a combination of analytical techniques. The following outlines generalized protocols for common methods used in mineralogy.

X-ray Powder Diffraction (XRD)

X-ray Diffraction is a primary technique for identifying crystalline materials by analyzing their unique diffraction patterns.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- Sample Preparation: A small, representative portion of the mineral is ground into a fine, homogeneous powder (typically $<10\text{ }\mu\text{m}$ particle size) to ensure random crystallite orientation.[\[18\]](#) The powder is then carefully packed into a sample holder to create a flat, smooth surface.[\[18\]](#)
- Data Acquisition: The sample is placed in a powder diffractometer.[\[20\]](#) A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is recorded by a detector as it rotates through a range of 2θ angles.[\[18\]](#)[\[20\]](#) A peak in intensity occurs when the angle satisfies Bragg's Law for a specific set of lattice planes in the mineral.[\[20\]](#)
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for the mineral.[\[18\]](#) This pattern is compared against a standard database, such as the International Centre for Diffraction Data (ICDD), to identify the mineral phases present.[\[18\]](#) For serrabrancaite, XRD analysis on a Siemens D5000 diffractometer using $\text{CuK}\alpha$ radiation confirmed its unit cell dimensions.[\[11\]](#)[\[12\]](#)

Raman Spectroscopy

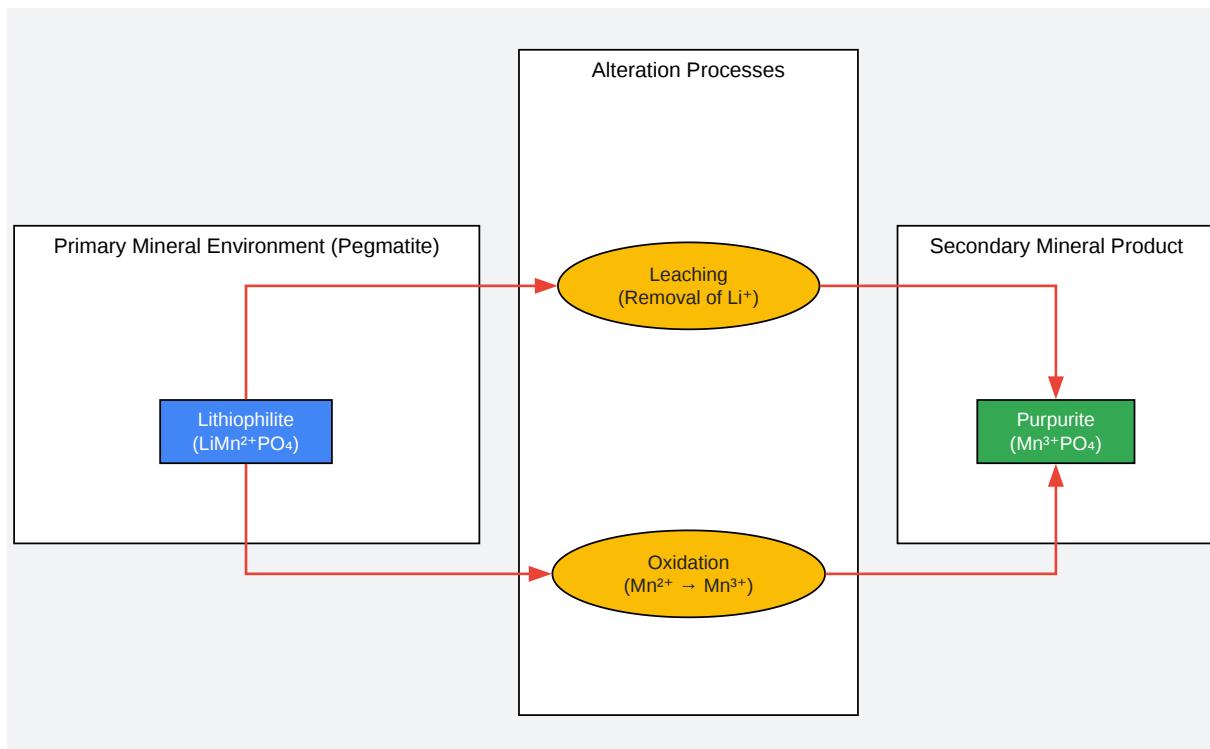
Raman spectroscopy is a non-destructive technique that provides detailed information about a mineral's chemical structure and crystal lattice through vibrational modes.[\[21\]](#)[\[22\]](#)

Methodology:

- Sample Preparation: Typically, minimal to no sample preparation is required, making it ideal for in-situ analysis.[\[22\]](#) The mineral can be analyzed as a solid piece or as a powder.
- Data Acquisition: A monochromatic laser is focused on the sample.[\[21\]](#) The instrument collects the light that is inelastically scattered by the sample.[\[21\]](#) This scattering results in a frequency shift (the Raman shift) relative to the incident laser frequency, which corresponds to the vibrational energies of the chemical bonds within the mineral.[\[21\]](#)

- Data Analysis: The resulting Raman spectrum is a plot of intensity versus Raman shift (measured in cm^{-1}). The number, position, and relative intensity of the peaks are characteristic of the mineral's specific molecular structure and composition.[23] This spectral fingerprint allows for unambiguous identification by comparison with reference spectra of known minerals.[22]

Chemical Analysis (Electron Probe Microanalysis - EPMA)

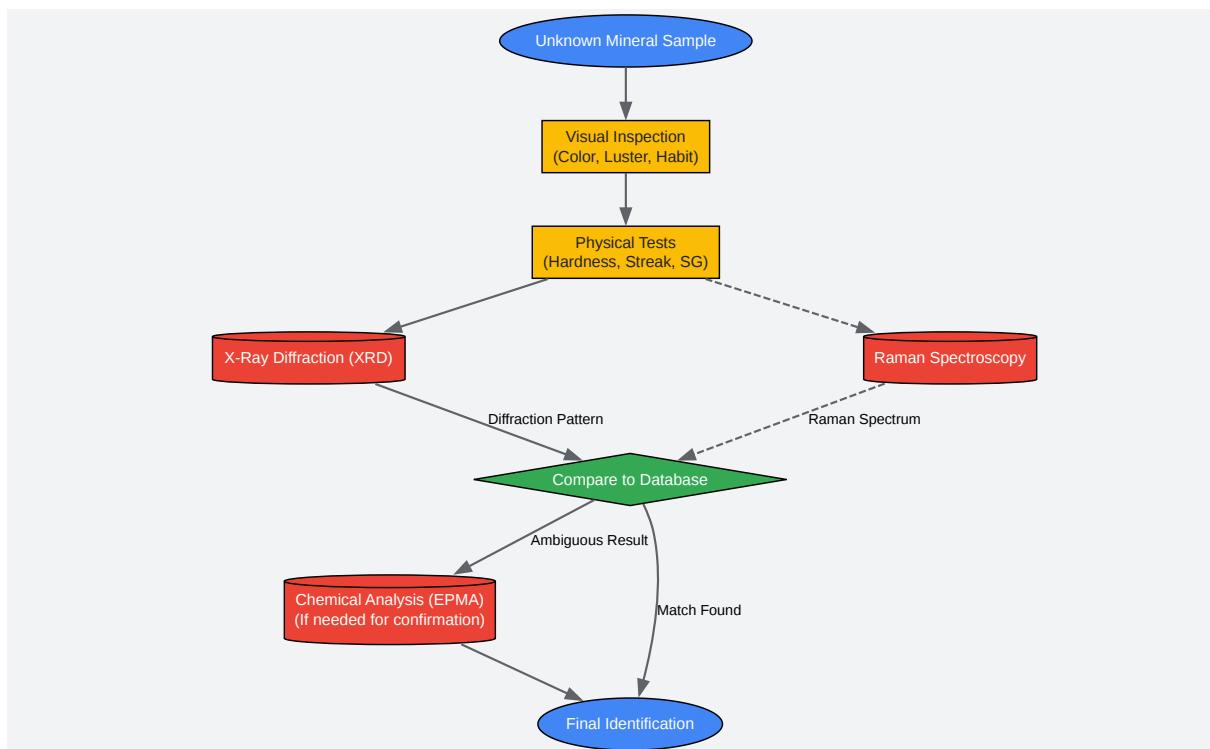

EPMA is used to determine the precise elemental composition of a mineral.

Methodology:

- Sample Preparation: A polished thin section or a grain mount of the mineral is prepared and coated with a thin layer of carbon to ensure electrical conductivity.
- Data Acquisition: The sample is placed in the EPMA instrument. A focused beam of high-energy electrons bombards a microscopic area of the mineral, causing the atoms to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.
- Data Analysis: The intensity of the characteristic X-rays for each element is compared to the intensity measured from a standard material of known composition. This allows for the calculation of the weight percent of each element in the sample. For serratbrancaite, EPMA was used to determine its empirical formula from the weight percentages of its constituent oxides.[11][13]

Visualizations of Mineralogical Relationships Formation Pathway of Purpurite

The following diagram illustrates the geochemical transformation process from the primary mineral lithiophilite to the secondary mineral purpurite.



[Click to download full resolution via product page](#)

Caption: Geochemical pathway of purpurite formation from lithiophilite.

Analytical Workflow for Phosphate Mineral Identification

This diagram outlines a logical workflow for a researcher to identify an unknown phosphate mineral sample, such as purpurite or serratbrancaite.

[Click to download full resolution via product page](#)

Caption: Standardized workflow for the identification of unknown minerals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Purpurite: Gemstone, Properties, Uses – Geology In [geologyin.com]

- 2. What is Purpurite - Properties, Occurrence, and Uses | Minerals & Gems Pak [mineralspakk.com]
- 3. geologyscience.com [geologyscience.com]
- 4. Purpurite Gemstone: Properties, Meaning, Value & Healing Use [gemrockauctions.com]
- 5. mindat.org [mindat.org]
- 6. Purpurite - Ripples of Yorkshire [ripplesofyorkshire.co.uk]
- 7. mindat.org [mindat.org]
- 8. Purpurite - National Gem Lab [nationalgemlab.in]
- 9. Purpurite (Purpurite) - Rock Identifier [rockidentifier.com]
- 10. Purpurite Mineral Data [webmineral.com]
- 11. Serrabrancaite - Wikipedia [en.wikipedia.org]
- 12. Serrabrancaite (Serrabrancaite) - Rock Identifier [rockidentifier.com]
- 13. handbookofmineralogy.org [handbookofmineralogy.org]
- 14. mindat.org [mindat.org]
- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 17. researchgate.net [researchgate.net]
- 18. worldagroforestry.org [worldagroforestry.org]
- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 21. azomining.com [azomining.com]
- 22. benchchem.com [benchchem.com]
- 23. msaweb.org [msaweb.org]
- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of Purpurite and Serrabrancaite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077653#natural-occurrence-of-purpurite-and-serrabrancaite-minerals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com